Benzyl (3-methylenecyclobutyl)carbamate
Overview
Description
Benzyl (3-methylenecyclobutyl)carbamate is an organic compound with the molecular formula C₁₃H₁₅NO₂. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 3-methylenecyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (3-methylenecyclobutyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-methylenecyclobutylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Another method involves the use of diphenylphosphoryl azide and triethylamine in a solvent mixture of dioxane and acetonitrile. The reaction mixture is heated to 75°C, leading to the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions and purification processes is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidation of the methylene group can lead to the formation of a ketone or carboxylic acid derivative.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3-methylenecyclobutyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (3-methylenecyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the 3-methylenecyclobutyl group, making it less sterically hindered.
3-Methylenecyclobutyl carbamate: Lacks the benzyl group, affecting its lipophilicity and reactivity.
Boc (tert-butoxycarbonyl) carbamate: Commonly used as a protecting group for amines, but with different steric and electronic properties compared to benzyl (3-methylenecyclobutyl)carbamate.
Uniqueness
This compound is unique due to the presence of both the benzyl and 3-methylenecyclobutyl groups. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound’s structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
benzyl N-(3-methylidenecyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOKBMVQTGNOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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